spectroscopic data for Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate (NMR, IR, Mass Spec)
spectroscopic data for Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate
Abstract: This document provides a comprehensive technical guide to the spectroscopic characterization of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to a lack of directly published experimental spectra for this specific molecule, this guide synthesizes predictive data based on established principles of spectroscopy and data from structurally analogous compounds. It is designed to serve as a robust reference for the identification, structural elucidation, and purity assessment of this target molecule. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided, alongside expert analysis of the expected spectral features.
Molecular Structure and Overview
Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate belongs to the oxazolone class of heterocyclic compounds. The oxazole ring is a core structure in numerous natural products and pharmacologically active molecules.[1][2] Spectroscopic analysis is indispensable for confirming the successful synthesis and structural integrity of such compounds.[3]
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Molecular Formula: C₅H₅NO₄
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Molecular Weight: 143.09 g/mol
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Key Structural Features: The molecule contains a five-membered oxazolone ring, an ester functional group, and a lactam (cyclic amide) carbonyl group. These features will give rise to distinct and predictable signals in various spectroscopic analyses.
Caption: Molecular Structure of the Target Compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. For Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be simple, showing signals for the N-H proton, the vinylic proton on the oxazole ring, and the methyl ester protons. The chemical shifts are predicted based on the electronic environment of each proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~10.0 - 11.5 | Singlet (broad) | 1H | N-H | The N-H proton of the lactam is expected to be significantly deshielded and may appear as a broad signal due to quadrupole broadening and potential hydrogen bonding. |
| ~8.0 - 8.5 | Singlet | 1H | C4-H | This vinylic proton is part of an electron-deficient π-system, adjacent to an oxygen atom and a carbonyl group, leading to a downfield chemical shift. Similar protons in oxazole derivatives appear in this region.[4][5] |
| ~3.8 - 4.0 | Singlet | 3H | O-CH₃ | The methyl protons of the ester group are expected in this typical range. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be crucial for confirming the carbon skeleton, especially the quaternary carbons and the carbonyl groups.
| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |
| ~165 | C=O (Lactam) | The carbonyl carbon of the lactam within the oxazolone ring is expected in this region. |
| ~160 | C=O (Ester) | The ester carbonyl carbon typically appears slightly upfield from an amide carbonyl. |
| ~155 | C5 | This quaternary carbon is attached to two electronegative oxygen atoms (from the ester and the ring), causing a significant downfield shift. |
| ~145 | C2 | The sp² carbon double-bonded to the vinylic proton (C4) is expected in this region for oxazole rings.[4][6] |
| ~105 | C4 | The carbon bearing the vinylic proton is expected to be the most upfield of the ring carbons.[4] |
| ~53 | O-CH₃ | The carbon of the methyl ester group is anticipated in this standard region. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra.
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the synthesized Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate.
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Dissolve the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in a clean, dry NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons like N-H, as it helps in their observation.[7]
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Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
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Instrument Setup (for a 400 MHz Spectrometer):
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Insert the sample into the spectrometer.
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Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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Data Acquisition:
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¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).[8]
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¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[8]
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2D NMR (Optional but Recommended): Acquire 2D correlation spectra such as HSQC (to correlate protons to their directly attached carbons) and HMBC (to identify long-range H-C correlations, confirming connectivity), which would be invaluable for unambiguous assignment.
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Caption: Predicted long-range ¹H-¹³C correlations (HMBC).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Predicted IR Absorption Spectrum
The IR spectrum of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate is expected to be dominated by strong absorptions from its two distinct carbonyl groups and other characteristic vibrations of the heterocyclic ring.
| Predicted Wavenumber (ν, cm⁻¹) | Vibration Type | Expected Intensity | Justification |
| 3200 - 3100 | N-H Stretch | Medium | Typical for N-H stretching in amides/lactams.[7] |
| ~1780 | C=O Stretch (Lactam) | Strong | Carbonyl groups in five-membered rings, particularly when adjacent to electronegativity atoms like oxygen, often show high-frequency absorptions. |
| ~1740 | C=O Stretch (Ester) | Strong | A strong absorption band is characteristic of the ester carbonyl group.[9] |
| 1650 - 1600 | C=C / C=N Stretch | Medium-Strong | Stretching vibrations from the double bonds within the oxazole ring. |
| 1300 - 1100 | C-O Stretch | Strong | Strong absorptions are expected from the C-O single bonds of the ester and the ether linkage within the ring. |
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
The KBr pellet technique is a common method for analyzing solid samples via transmission FTIR.[10][11]
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Sample and KBr Preparation:
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Gently grind ~1-2 mg of the dry sample to a fine powder using an agate mortar and pestle.
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Add ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar. KBr is used because it is transparent in the mid-IR range.[12]
-
Thoroughly mix the sample and KBr by grinding for another minute to ensure a homogenous mixture.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
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Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
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Acquire a background spectrum of the empty sample compartment first.
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Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[13] The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
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Caption: Experimental workflow for FTIR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and providing clues about its structure.
Predicted Mass Spectrum (Electron Ionization)
Under Electron Ionization (EI) conditions, the molecule will be ionized and fragmented. The fragmentation pattern can be predicted based on the stability of the resulting ions and neutral losses.
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Molecular Ion (M⁺): The molecular ion peak is predicted to be observed at m/z = 143 .
| Predicted m/z | Proposed Fragment | Proposed Neutral Loss | Justification |
| 143 | [C₅H₅NO₄]⁺ | (Molecular Ion) | The intact molecule after ionization by a high-energy electron beam.[14] |
| 112 | [C₄H₄NO₃]⁺ | •OCH₃ | Loss of the methoxy radical from the ester group is a common fragmentation pathway. |
| 84 | [C₃H₂NO₂]⁺ | CO | Subsequent loss of carbon monoxide from the [M-OCH₃]⁺ fragment. Fragmentation of oxazole rings often involves the loss of CO.[15] |
| 56 | [C₂H₂NO]⁺ | CO | Further loss of carbon monoxide is a plausible fragmentation step. |
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Preparation:
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Prepare a dilute solution of the sample (~0.1-1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionize the sample in the source using a standard electron energy of 70 eV.[14]
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Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detect the ions and generate a mass spectrum showing the relative abundance of ions at each m/z value.
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Caption: Predicted fragmentation of the target compound.
Conclusion
The structural confirmation of Methyl 2-oxo-3H-1,3-oxazole-5-carboxylate relies on a synergistic interpretation of data from multiple spectroscopic techniques. The predicted ¹H and ¹³C NMR spectra will confirm the core carbon-hydrogen framework and connectivity. The IR spectrum will provide definitive evidence for the key carbonyl and N-H functional groups. Finally, mass spectrometry will confirm the molecular weight and offer structural insights through predictable fragmentation patterns. This guide provides a robust, scientifically-grounded framework for researchers to analyze and confirm the identity of this important heterocyclic building block.
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